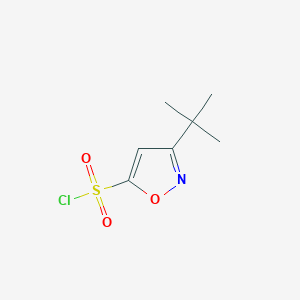

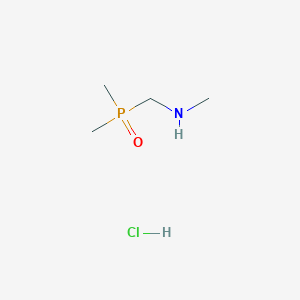

3-Tert-butyl-1,2-oxazole-5-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

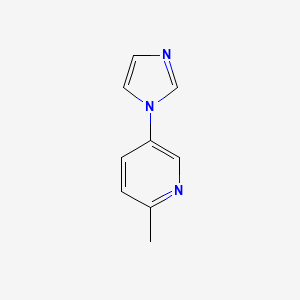

“3-Tert-butyl-1,2-oxazole-5-sulfonyl chloride” is a heterocyclic organic compound. Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a five-membered ring containing one oxygen and one nitrogen atom . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years .

Synthesis Analysis

The synthesis of 2-alkynyl oxazoles, potentially including 3-Tert-butyl-1,2-oxazole-5-sulfonyl chloride, can be achieved via a Ce (OTf)3-catalyzed cascade reaction of alkynyl carboxylic acids with tert-butyl isocyanide. Most synthetic methods employ Cu ( I) or Ru ( II) as catalysts for (3 + 2) cycloaddition reaction .Molecular Structure Analysis

Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .科学的研究の応用

Solid-Phase Synthesis Applications

Polymer-supported sulfonyl chlorides, akin to 3-Tert-butyl-1,2-oxazole-5-sulfonyl chloride, are utilized in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, highlighting their role in the development of compounds with antibacterial activity. This approach underscores the compound's utility in facilitating the synthesis of heterocyclic compounds, which are crucial in drug development due to their biological relevance (Holte, Thijs, & Zwanenburg, 1998).

Radical-Mediated Synthesis

The tert-butyl hydroperoxide (TBHP)-mediated oxo-sulfonylation process employs sulfinic acid as a sulfonylating agent, enabling the synthesis of N-sulfonylated indazolones. This method demonstrates the versatility of sulfonyl chlorides in radical-mediated synthesis processes, leading to structurally diverse compounds with potential biological activities (Ghosh, Mondal, & Hajra, 2020).

Anticancer Activity Exploration

Sulfonyl chloride derivatives are explored for their biological importance, especially in medicinal chemistry. For instance, the synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole and its evaluation against various cancer cell lines exemplify the application of sulfonyl chloride derivatives in developing potential anticancer agents (Salinas-Torres et al., 2022).

Chemiluminescence and Photophysical Properties

Sulfonyl chlorides are also pivotal in the synthesis of compounds with unique photophysical properties. The preparation of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, and their subsequent study for base-induced chemiluminescence, showcases the role of these reagents in creating materials with potential applications in sensing and imaging (Watanabe et al., 2010).

特性

IUPAC Name |

3-tert-butyl-1,2-oxazole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO3S/c1-7(2,3)5-4-6(12-9-5)13(8,10)11/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNIPXMOYQTCSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B2526284.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2526286.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2526293.png)

![1,3,8,8-tetramethyl-5-(3-methylthiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2526294.png)

![[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2526295.png)

![Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2526303.png)